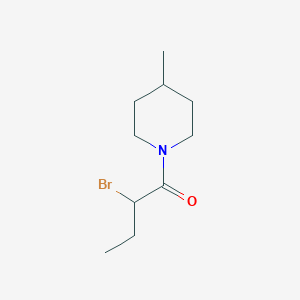
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Übersicht
Beschreibung
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid (DMDAICA) is a carboxylic acid derivative of indene, a hydrocarbon found in petroleum. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. DMDAICA is also used in the production of various dyes and pigments, as well as in the manufacture of polyurethanes.
Wissenschaftliche Forschungsanwendungen
Understanding Biocatalyst Inhibition
Carboxylic acids like 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid show potential as biorenewable chemicals for various industrial applications. However, they can inhibit microbial activity, which is a significant concern in fermentative production processes involving microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of these acids on microbial cells, including damage to cell membranes and internal pH reduction, is crucial for engineering robust microbial strains for industrial applications (Jarboe et al., 2013).
Betalain Pigment Synthesis and Applications
Betalains, which are nitrogenous pigments, include betalamic acid, a compound structurally related to this compound. Betalains are synthesized through hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. These pigments have a range of applications, including serving as safe food additives and offering health benefits as micronutrients. Their antioxidant activity and potential in pharmaceutical and cosmetic preparations are also noteworthy, although their utilization is limited due to stability issues and the need for more scientific data on their functional properties (Khan & Giridhar, 2015), (Khan, 2016).
Liquid-Liquid Extraction of Carboxylic Acids
Carboxylic acids, including this compound, are important in producing bio-based plastics through fermentation. The liquid-liquid extraction (LLX) process is a major method for recovering these acids from dilute aqueous streams. Research on new solvents, such as ionic liquids, and improvements in traditional solvent systems are essential for efficient acid extractions, especially as acid concentrations drop. Solvent property models and regeneration strategies are critical areas of focus to optimize the LLX process for carboxylic acids (Sprakel & Schuur, 2019).
Synthesis and Biological Activity of Indanones
1-Indanones, which can be synthesized from carboxylic acids like this compound, show a broad range of biological activities. These compounds have been studied for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. They also hold potential in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides. The synthesis methods and studies on the biological activity of 1-indanones and their derivatives highlight the diverse applications of these compounds in medicinal chemistry (Turek et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as dimethyltryptamine , have been found to act as agonists at some types of serotonin receptors and antagonists at others .
Mode of Action
Based on its structural similarity to dimethyltryptamine , it may interact with its targets by binding to serotonin receptors, leading to changes in neurotransmission .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds like dimethyltryptamine have been found to be well-absorbed and distributed throughout the body, metabolized, and then eliminated .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical compound and the necessary precautions. For example, 4-Dimethylaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has specific hazard statements such as "Harmful if swallowed" .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCUMFJFAWFXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



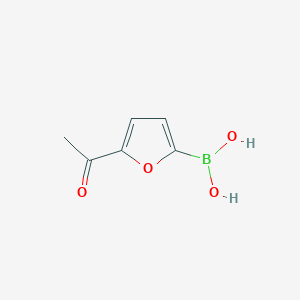
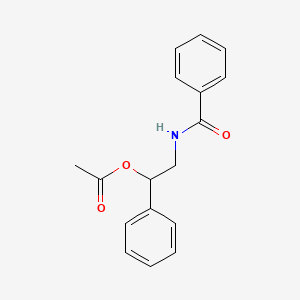
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
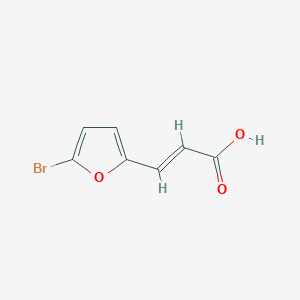

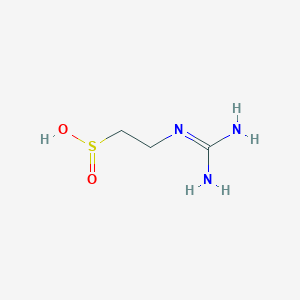


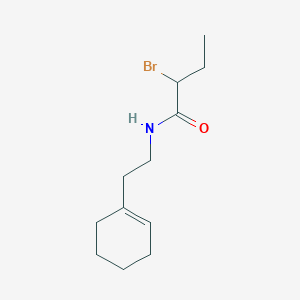
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
